REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][O:23][CH2:24]1.[ClH:18].[n:1]1[cH:2][n:3][c:4]([C:7]2([NH:10][C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:8][CH2:9]2)[cH:5][cH:6]1>>[ClH:18].[n:1]1[cH:2][n:3][c:4]([C:7]2([NH2:10])[CH2:8][CH2:9]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1(c2ccncn2)CC1
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Name
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Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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NC1(c2ccncn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |